molecular formula C9H11Cl2N B1421650 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride CAS No. 90562-30-4

2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B1421650
CAS No.: 90562-30-4
M. Wt: 204.09 g/mol
InChI Key: PARPLJNCMHCNAA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N It is a cyclopropane derivative with a 4-chlorophenyl group attached to the cyclopropane ring

Scientific Research Applications

2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for “2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride” is not available, it’s generally advised to avoid breathing in the dust, mist, gas, or vapors of such compounds. Contact with skin and eyes should also be avoided, and personal protective equipment should be worn when handling the compound .

Future Directions

As for future directions, “2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride” is primarily used for research and development purposes . Its potential applications and uses in various fields would depend on the outcomes of this research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chlorophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis and subsequent amination to yield the desired amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted cyclopropane derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride
  • 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride
  • 2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride

Uniqueness

2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

2-(4-chlorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARPLJNCMHCNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26568-25-2
Record name rac-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 2-(4-chlorophenyl)cyclopropylcarbamate (51.9 mg, 0.1938 mmol) was dissolved in Dichloromethane (1 ml) and 4M HCl solution in dioxane (0.4846 ml, 1.938 mmol) was added. The mixture was stirred for 3 hours at ambient temperature, during which time a white solid precipitated out of solution. The crude mixture was concentrated and chased with EtOAc (2×10 ml). The residual fine solid was dried under high vacuum to provide 39.2 mg of the title compound as a solid (99%).
Name
tert-Butyl 2-(4-chlorophenyl)cyclopropylcarbamate
Quantity
51.9 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4846 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride
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2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 5
2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 6
2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride

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